molecular formula C8H6O2 B049619 Isophthalaldehyde CAS No. 626-19-7

Isophthalaldehyde

Cat. No. B049619
M. Wt: 134.13 g/mol
InChI Key: IZALUMVGBVKPJD-UHFFFAOYSA-N
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Patent
US05428171

Procedure details

To a solution of isophthalaldehyde (40 g, 0.3 mol.) in chloroform (400 mL) and methyl 3-mercaptopropanoate (68 mL, 0.6 mol.) was added dropwise trimethylsilyl chloride (48 mL, 0.38 mol.) over 30 min. The reaction mixture was stirred at R.T. for 2 hours. The reaction was quenched with 25% aq. NH4OAc, extracted with ethyl acetate dried and evaporated. Flash chromatography of the residue afforded 50 gl of the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[CH:3]=1.[SH:11][CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15].C[Si](Cl)(C)C>C(Cl)(Cl)Cl>[CH:5]([C:4]1[CH:3]=[C:2]([CH:1]([S:11][CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])[S:11][CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH:9]=[CH:8][CH:7]=1)=[O:6]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC(C=O)=CC=C1)=O
Name
Quantity
68 mL
Type
reactant
Smiles
SCCC(=O)OC
Name
Quantity
48 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at R.T. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 25% aq. NH4OAc
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1)C(SCCC(=O)OC)SCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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